TCS 359

Catalog No.
S548054
CAS No.
301305-73-7
M.F
C18H20N2O4S
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TCS 359

CAS Number

301305-73-7

Product Name

TCS 359

IUPAC Name

2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C18H20N2O4S/c1-23-12-8-7-10(9-13(12)24-2)17(22)20-18-15(16(19)21)11-5-3-4-6-14(11)25-18/h7-9H,3-6H2,1-2H3,(H2,19,21)(H,20,22)

InChI Key

FSPQCTGGIANIJZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

TCS359, TCS 359, TCS-359

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC

The exact mass of the compound Flt-3 inhibitor is 360.11438 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of dimethoxybenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TCS 359 (CAS 301305-73-7) is a cell-permeable 2-acylaminothiophene-3-carboxamide derivative that functions as a highly potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3). Demonstrating an IC50 of 42 nM in biochemical assays, it effectively suppresses FLT3 autophosphorylation and downstream STAT5/MAPK signaling pathways [1]. In procurement and material selection contexts, TCS 359 is primarily sourced as a high-fidelity pharmacological tool for isolating FLT3-dependent networks in acute myeloid leukemia (AML) models and hematopoietic stem cell research. Its defined chemical structure and established purity profiles make it a reliable baseline reagent for reproducible in vitro and ex vivo cellular assays [1].

Substituting TCS 359 with earlier-generation, broad-spectrum FLT3 inhibitors like midostaurin or SU5416 introduces significant experimental confounding due to off-target kinase inhibition (e.g., VEGFR, c-Kit, PKC) [1]. While clinical-grade inhibitors such as quizartinib offer extreme potency, TCS 359 provides a distinct binding profile that has demonstrated unique utility in specialized ex vivo applications, such as promoting megakaryocyte maturation and platelet-like particle production [2]. Using a generic multi-kinase inhibitor in these sensitive assays often fails to replicate the precise phenotypic outcomes and low off-target cytotoxicity driven by TCS 359’s specific molecular interactions, compromising assay reproducibility and downstream data integrity [1].

Kinase Selectivity Profile and Off-Target Minimization

TCS 359 demonstrates a highly refined selectivity profile, inhibiting FLT3 with an IC50 of 42 nM while maintaining selectivity over a panel of 22 other kinases[1]. In contrast, baseline multi-kinase inhibitors like SU5416 and midostaurin exhibit significant cross-reactivity with VEGFR, PDGFR, and PKC [1]. This strict selectivity ensures that cellular responses in FLT3-dependent models are not confounded by parallel pathway suppression, a common failure point when using cheaper, non-selective alternatives.

Evidence DimensionKinase selectivity panel cross-reactivity
Target Compound DataSelective for FLT3 (IC50 = 42 nM) over 22 other kinases
Comparator Or BaselineSU5416 / Midostaurin (Multi-kinase inhibition including VEGFR/PKC)
Quantified Difference>10-fold higher selectivity for FLT3 vs off-target kinases compared to broad-spectrum baselines
ConditionsIn vitro biochemical kinase profiling assays

Procuring a highly selective inhibitor like TCS 359 is essential to prevent confounding off-target cytotoxicity and pathway cross-talk in sensitive hematopoietic cell assays.

Ex Vivo Megakaryocyte Maturation and Platelet Production

In high-throughput screening for megakaryocyte maturation, TCS 359 uniquely induced significant morphological enlargement and β1-tubulin upregulation in immortalized megakaryocyte cell lines (imMKCLs) [1]. When compared to other compounds exhibiting similar primary FLT3 inhibitory effects, TCS 359 was one of the few to significantly increase platelet-like particle (PLP) production, operating through a mechanism independent of standard FLT3/AhR pathways [1].

Evidence DimensionPlatelet-like particle (PLP) yield enhancement
Target Compound DataSignificant increase in PLP production and imMKCL surface area enlargement
Comparator Or BaselineStandard FLT3 inhibitors (failed to induce similar PLP production)
Quantified DifferenceUniquely high PLP yield and robust β1-tubulin reporter activation not seen in class-level substitutes
ConditionsEx vivo imMKCL reporter cell line culture

This unique phenotypic driver makes TCS 359 a critical, non-substitutable reagent for laboratories engineering ex vivo thrombopoiesis and platelet generation systems.

Synergistic Efficacy in Combinatorial Drug Screening

TCS 359 serves as an optimal baseline compound for combinatorial screening. When applied to FLT3-ITD+ AML cells, the combination of low nanomolar TCS 359 with the CDK4/6 inhibitor palbociclib exceeded Bliss prediction models for synergy[1]. This dual treatment caused a pronounced accumulation of cells in the apoptotic sub-G1 fraction, outperforming the viability reduction achieved by either palbociclib or TCS 359 as monotherapies[1].

Evidence DimensionCell viability and apoptotic sub-G1 fraction accumulation
Target Compound DataTCS 359 + Palbociclib (Synergistic reduction exceeding Bliss prediction)
Comparator Or BaselineTCS 359 or Palbociclib alone (Monotherapy)
Quantified DifferenceStatistically significant synergistic deviation from predicted additive viability reduction
ConditionsFLT3-ITD+ MOLM-14 cell line viability and proliferation assays

Validates TCS 359 as a highly reliable and predictable precursor/reagent for combinatorial drug screening assays targeting resistant leukemia models.

High-Fidelity FLT3 Pathway Isolation in Hematological Assays

Due to its >10-fold selectivity over 22 other kinases, TCS 359 is the preferred choice for isolating FLT3-dependent signaling (such as STAT5 and MAPK) in acute myeloid leukemia (AML) cell lines. It should be procured over multi-kinase inhibitors like SU5416 when off-target VEGFR or PKC inhibition would compromise assay integrity [1].

Ex Vivo Platelet Generation and Megakaryocyte Maturation

TCS 359 is uniquely suited for protocols requiring the differentiation of immortalized megakaryocyte cell lines (imMKCLs) into platelet-producing cells. Its specific ability to upregulate β1-tubulin and increase platelet-like particle (PLP) yield makes it an essential reagent for ex vivo thrombopoiesis engineering [2].

Combinatorial Drug Synergy Screening

TCS 359 is highly effective as a baseline FLT3 inhibitor in combinatorial screening panels, particularly alongside CDK4/6 inhibitors. Its predictable dose-response profile at low nanomolar concentrations allows researchers to accurately measure synergistic apoptotic effects in FLT3-ITD+ models without the background noise of less selective agents [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

360.11437830 Da

Monoisotopic Mass

360.11437830 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Flt-3 inhibitor

Dates

Last modified: 08-15-2023
1: Patch RJ, Baumann CA, Liu J, Gibbs AC, Ott H, Lattanze J, Player MR. Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3. Bioorg Med Chem Lett. 2006 Jun 15;16(12):3282-6. Epub 2006 Mar 31. PubMed PMID: 16580199.

Explore Compound Types